

A Technical Guide to the Physical Properties of 2-(4-Methylphenoxy)benzaldehyde

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Compound of Interest

Compound Name: 2-(4-Methylphenoxy)benzaldehyde

Cat. No.: B101624

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **2-(4-Methylphenoxy)benzaldehyde** is an aromatic organic compound characterized by a benzaldehyde ring substituted with a p-tolyloxy group at the ortho position. This structure, containing both an aldehyde functional group and a diaryl ether linkage, makes it a potentially valuable intermediate in organic synthesis, particularly for the development of more complex molecules in the pharmaceutical, agrochemical, and materials science sectors. Understanding its physical properties is a critical first step for its application in laboratory and industrial settings.

Chemical Identity and Properties

The fundamental identifiers and computed properties of **2-(4-Methylphenoxy)benzaldehyde** are summarized below.

Identifier/Property	Value	Reference
IUPAC Name	2-(4-methylphenoxy)benzaldehyde	[1]
Synonyms	2-(p-Tolyloxy)benzaldehyde, 2-(4-methylphenoxy)benzenecarbaldehyde	[1]
CAS Number	19434-35-6	[1]
Molecular Formula	C ₁₄ H ₁₂ O ₂	[1]
Molecular Weight	212.25 g/mol	
Physical Form	Solid	
Melting Point	52 - 54 °C	
Boiling Point	Data not available in cited literature.	
Solubility	Data not available in cited literature.	

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this specific compound are not widely published. However, standard analytical laboratory procedures would be employed for characterization.

Melting Point Determination

The melting point of **2-(4-Methylphenoxy)benzaldehyde** is determined using a standard capillary melting point apparatus.

- **Sample Preparation:** A small, dry sample of the crystalline solid is finely crushed and packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

- **Apparatus Setup:** The capillary tube is placed into the heating block of a calibrated melting point apparatus.
- **Measurement:** The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- **Data Recording:** The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For **2-(4-Methylphenoxy)benzaldehyde**, this range is reported as 52 - 54 °C.

Spectroscopic Characterization

To confirm the chemical structure and purity of the compound, standard spectroscopic methods are used.

- **Infrared (IR) Spectroscopy:** An IR spectrum would be obtained to identify key functional groups. Expected characteristic absorption bands include:
 - A strong, sharp peak for the carbonyl (C=O) stretch of the aldehyde group, typically around 1690-1720 cm^{-1} .
 - Two weaker peaks for the aldehyde C-H stretch (a Fermi doublet) around 2720 cm^{-1} and 2820 cm^{-1} .[\[2\]](#)
 - Peaks corresponding to aromatic C-H stretching between 3000-3100 cm^{-1} .
 - A C-O-C (ether) stretching band, typically in the 1200-1250 cm^{-1} region.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectroscopy would be used to confirm the precise arrangement of atoms. The spectra would show distinct signals for the aldehydic proton, the aromatic protons on both rings, and the methyl group protons, with chemical shifts and coupling patterns consistent with the **2-(4-Methylphenoxy)benzaldehyde** structure.

Synthesis and Workflow

While a specific protocol for **2-(4-Methylphenoxy)benzaldehyde** was not found, a plausible and common synthetic route for diaryl ethers of this type is the Ullmann condensation. This

copper-catalyzed reaction couples an aryl halide with a phenol.^{[3][4][5]} The logical workflow for synthesizing the target compound would involve the reaction of a 2-halobenzaldehyde with p-cresol.



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